5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as LiAlH₄ or NaBH₄ are used under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride depends on its chemical structure and the specific biological target. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death . In anticancer research, it may inhibit specific signaling pathways or enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid: The precursor to 5-Methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride.
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which makes it a versatile intermediate for the synthesis of various derivatives. This functional group allows for a wide range of chemical modifications, enabling the design of compounds with specific properties and activities .
Properties
CAS No. |
103261-02-5 |
---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 |
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3 |
InChI Key |
UCYPVAJBWDLTHA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C(=O)Cl)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.